molecular formula C29H33ClN6O4 B11532639 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide CAS No. 311784-47-1

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide

Cat. No.: B11532639
CAS No.: 311784-47-1
M. Wt: 565.1 g/mol
InChI Key: SZRHIRVDMDUWMW-UHFFFAOYSA-N
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Description

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide is a complex organic compound that features a triazole ring, a nitrophenyl group, and an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantane core and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include triazole oxides and nitrophenyl oxides.

    Reduction: Products include amine derivatives of the nitrophenyl group.

    Substitution: Substituted adamantane and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, including antimicrobial and anticancer properties .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. The adamantane core is a known pharmacophore in antiviral drugs, and the nitrophenyl group can enhance the compound’s bioavailability and efficacy .

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide lies in its combination of a triazole ring, an adamantane core, and a nitrophenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

311784-47-1

Molecular Formula

C29H33ClN6O4

Molecular Weight

565.1 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]adamantane-1-carboxamide

InChI

InChI=1S/C29H33ClN6O4/c1-3-34(4-2)22-6-5-7-24(11-22)40-25-10-21(9-23(12-25)36(38)39)32-26(37)28-13-19-8-20(14-28)16-29(15-19,17-28)35-18-31-27(30)33-35/h5-7,9-12,18-20H,3-4,8,13-17H2,1-2H3,(H,32,37)

InChI Key

SZRHIRVDMDUWMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Cl

Origin of Product

United States

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